N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
CAS No.: 1856031-68-9
Cat. No.: VC20132029
Molecular Formula: C11H17N5O
Molecular Weight: 235.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856031-68-9 |
|---|---|
| Molecular Formula | C11H17N5O |
| Molecular Weight | 235.29 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C11H17N5O/c1-4-16-6-5-9(13-16)7-12-10-8-15(2)14-11(10)17-3/h5-6,8,12H,4,7H2,1-3H3 |
| Standard InChI Key | FXDUXPMBUOVRSF-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CNC2=CN(N=C2OC)C |
Introduction
The compound N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine belongs to the class of heterocyclic compounds containing pyrazole rings. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. This article explores the structure, synthesis, and potential applications of this specific compound.
Structural Overview
Chemical Formula: C11H16N4O
Molecular Weight: Approximately 220.27 g/mol
The compound consists of:
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Two pyrazole rings: one substituted with an ethyl group and another with a methoxy group.
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A methylamine linker connecting the two pyrazole rings.
Synthesis Pathway
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves:
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Preparation of Substituted Pyrazoles: The pyrazole rings are synthesized via cyclization reactions involving hydrazine derivatives and β-diketones or similar precursors.
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Methylation and Methoxylation Reactions: Functionalization of the pyrazole ring with methyl and methoxy groups is achieved using methyl iodide or dimethyl sulfate under basic conditions.
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Coupling Reaction: The two pyrazole units are linked via a methylamine group through reductive amination or nucleophilic substitution.
Potential Applications
This compound's structural features suggest potential applications in various fields:
5.1 Medicinal Chemistry
Pyrazole-based compounds are known for their pharmacological properties:
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Anti-inflammatory Activity: Pyrazoles inhibit cyclooxygenase enzymes (COX), reducing inflammation.
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Antimicrobial Properties: The heterocyclic nature often enhances interaction with bacterial and fungal enzymes.
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Anticancer Potential: Pyrazole derivatives can induce apoptosis in cancer cells by modulating kinase pathways.
5.2 Enzyme Inhibition
Pyrazoles are potent inhibitors of enzymes like protein kinases and phosphodiesterases, making them valuable in drug development for diseases like cancer, diabetes, and neurodegenerative disorders.
Research Findings
Recent studies have highlighted the importance of pyrazole derivatives in biological systems:
Limitations and Future Directions
While promising, the compound's biological activity needs further exploration:
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Toxicity Studies: Understanding its safety profile is crucial for pharmaceutical applications.
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Structure-Activity Relationship (SAR): Modifications to functional groups may enhance efficacy.
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Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are necessary.
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